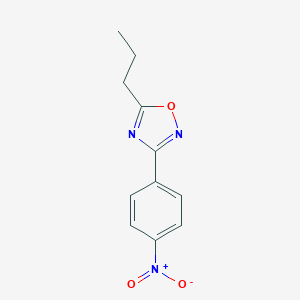

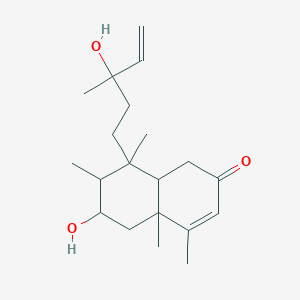

3-(4-硝基苯基)-5-丙基-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole and related compounds involves cyclization reactions and the catalytic hydrogenation of nitro groups to amides. For example, compounds similar to 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole have been synthesized using p-nitrobenzoic acid and methyl salicylate, with the reduction of the nitro group improved through catalytic hydrogenation over a Pd/C catalyst, achieving high yields and confirming the structures via FT-IR and 1H NMR (Li Shi-feng, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various techniques, demonstrating nearly planar oxadiazole units and specific inclinations and orientations of substituent rings. For example, a related compound, 2-(4-Chloro-2-nitrophenyl)-5-[4-(propyloxy)phenyl]-1,3,4-oxadiazole, showed its oxadiazole ring inclined to both the chloro-nitrophenyl and propyloxyphenyl rings, with detailed geometric parameters provided through crystallography (D. Limbach, H. Detert, D. Schollmeyer, 2016).

Chemical Reactions and Properties

Oxadiazoles, including the compound of interest, participate in various chemical reactions, leading to the formation of diverse derivatives with potent biological activities. Notably, selective reduction processes have been developed for converting nitrophenyl derivatives to their aminophenyl counterparts, showcasing the compound's versatility in chemical synthesis (M. Tarasenko et al., 2017).

Physical Properties Analysis

The physical properties of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole derivatives are significantly influenced by their structural elements. For instance, variations in the alkyl chain length and the presence of nitro groups affect their liquid crystalline behavior and thermal stability, as seen in similar mesogenic compounds (H. Abboud et al., 2017).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives are characterized by their reactivity in forming various substituted products and their potential biological activities. The presence of nitro, nitroso, azo, and azido groups in these compounds allows for diverse chemical transformations, demonstrating their reactivity and functional versatility (L. V. Batog et al., 2005).

科学研究应用

合成和生物筛选

- (Aziz-ur-Rehman 等人,2013) 的一项研究重点从 3-硝基苯甲酸合成 5-(3-硝基苯基)-1,3,4-氧二唑-2-硫醇的 S 取代衍生物。这些衍生物对几种细菌(包括革兰氏阴性菌和革兰氏阳性菌菌株)表现出显着的抗菌活性。

抗菌性能

- (Hirao 等人,1971) 的研究合成了 5-[2-(5-硝基-2-呋喃基)-1-(4-硝基苯基)乙烯基]-1,3,4-恶二唑,对金黄色葡萄球菌表现出很强的抗菌活性。

液晶性质

- (Abboud 等人,2017) 的一项研究合成了带有硝基末端基团的 1,3,4-恶二唑环的新介晶同系物,显示出不同的液晶中间相。

抗菌评价

- (Jafari 等人,2017) 合成了 2,5 二取代 1,3,4-恶二唑衍生物,对多种细菌表现出显着的抗菌活性。

抗菌活性和细胞毒性

- (Paruch 等人,2020) 合成了 3-乙酰-2,5-二取代-1,3,4-恶二唑啉,表现出抗菌活性和低细胞毒性,使其成为抗菌剂的有希望的候选者。

缓蚀

- (Lagrenée 等人,2001) 的一项研究调查了取代恶二唑对低碳钢腐蚀的抑制作用,结果表明一些恶二唑可以作为缓蚀剂。

抗菌剂合成

- (Joshi 等人,2013) 合成了带有 1,3,4-恶二唑衍生物的查耳酮,它们是对多重耐药细菌和真菌的新型生物活性抗菌剂。

胆碱酯酶抑制

- (Siddiqui Sz 等人,2015) 合成了 1,3,4-恶二唑-2-硫醇衍生物,对胆碱酯酶表现出良好的抑制潜力。

生态友好合成

- (Zhu 等人,2015) 开发了一种合成 2-芳基-1,3,4-恶二唑的生态友好方法,突出了高产率和能源效率。

药理活性

- (Siwach 等人,2020) 回顾了恶二唑衍生物的药理活性,指出了它们多样的生物活性,如抗菌、抗肿瘤、抗病毒和抗氧化特性。

抗菌和酶抑制

- (Virk 等人,2023) 在 1,3,4-恶二唑衍生物中结合了多种功能,产生了适度的抗菌潜力和酶抑制活性。

未来方向

属性

IUPAC Name |

3-(4-nitrophenyl)-5-propyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-3-10-12-11(13-17-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAKJMUOVQDEPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598244 |

Source

|

| Record name | 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

CAS RN |

10364-67-7 |

Source

|

| Record name | 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)

![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)